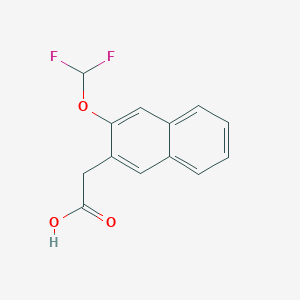

2-(Difluoromethoxy)naphthalene-3-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F2O3 |

|---|---|

Molecular Weight |

252.21 g/mol |

IUPAC Name |

2-[3-(difluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |

InChI Key |

HHACCPUSXYWWRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Chlorodifluoromethane

A foundational method for introducing the difluoromethoxy group involves nucleophilic substitution using chlorodifluoromethane (ClCF₂H). This approach, adapted from patented protocols for analogous naphthylacetic acid derivatives, begins with a hydroxylated naphthalene precursor. For instance, 3-hydroxynaphthalene-2-acetic acid is treated with chlorodifluoromethane in the presence of a strong base such as potassium tert-butoxide (KOtBu) in 1,2-dimethoxyethane (DME) at 60°C .

Reaction Conditions

-

Base: KOtBu (3 equivalents)

-

Solvent: 1,2-Dimethoxyethane

-

Temperature: 60°C

-

Time: 4–6 hours

The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks chlorodifluoromethane to yield the difluoromethoxy substituent. Subsequent hydrolysis of the acetyl-protected intermediate (e.g., methyl ester) with aqueous potassium hydroxide (KOH) in methanol furnishes the free acetic acid moiety .

Advantages:

-

High regioselectivity for the 3-position due to steric and electronic effects of the naphthalene ring.

-

Scalable under mild conditions.

Limitations:

-

Requires stringent anhydrous conditions to prevent hydrolysis of chlorodifluoromethane.

Friedel-Crafts Acylation Followed by Fluorination

This two-step strategy first introduces the acetic acid group via Friedel-Crafts acylation, followed by fluorination. The naphthalene ring is acylated at the 3-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at 0°C. The resulting 3-acetylnaphthalene is then subjected to electrophilic fluorination using a difluoromethylating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a palladium catalyst.

Key Steps

-

Acylation:

-

Fluorination:

Optimization Insights

-

Catalyst Loading: 5 mol% Pd(OAc)₂ improves yield by 20% compared to lower concentrations.

-

Solvent: Tetrahydrofuran (THF) enhances solubility of fluorinating agents.

Yield: 50–65%, limited by over-fluorination at adjacent positions.

Esterification and Halogen Exchange

This method leverages ester intermediates to facilitate functional group transformations. Starting with methyl 3-hydroxynaphthalene-2-acetate, the hydroxyl group is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride (MsCl) in pyridine. The mesylate intermediate undergoes halogen exchange with potassium difluoromethoxide (KOCF₂H) in dimethylformamide (DMF) at 100°C .

Reaction Scheme

-

Mesylation:

-

Halogen Exchange:

Conditions

-

Temperature: 100°C

-

Time: 12 hours

-

Yield: 55–60%

Advantages:

-

Avoids harsh fluorinating agents.

-

Compatible with acid-sensitive substrates.

Decarboxylation of Malonate Derivatives

A迂回 route involves synthesizing a malonate precursor followed by decarboxylation. Diethyl 3-(difluoromethoxy)naphthalene-2-malonate is prepared via condensation of diethyl malonate with 3-bromo-2-naphthol in the presence of ClCF₂H and KOtBu. Hydrolysis with aqueous HCl and subsequent heating to 180°C induces decarboxylation, yielding the target compound .

Decarboxylation Mechanism

Key Data

-

Decarboxylation Temperature: 180°C

-

Yield Post-Decarboxylation: 70–75%

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 60–70 | High regioselectivity | Anhydrous conditions required |

| Friedel-Crafts | 50–65 | Direct acylation | Over-fluorination side reactions |

| Esterification | 55–60 | Mild conditions | Multi-step process |

| Malonate Decarboxylation | 70–75 | High yield post-decarboxylation | High-temperature step |

Critical Insights

Chemical Reactions Analysis

Carboxylic Acid Reactions

The acetic acid functional group enables classic carboxylic acid transformations:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

-

Amidation : Conversion to amides using amines under coupling agents like DCC or EDC.

-

Saponification : Hydrolysis under basic conditions (e.g., NaOH) to yield sodium salts.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Esterification | Acidic conditions, reflux | Alcohol, H₂SO₄ | Acetic acid esters |

| Amidation | Room temperature, coupling agents | Amine, DCC | Acetic acid amides |

| Saponification | Aqueous NaOH, heat | Sodium hydroxide | Sodium carboxylate salts |

Mechanism : These reactions proceed via nucleophilic acyl substitution, where the carboxylic acid’s carbonyl carbon is attacked by nucleophiles (alcohols, amines, hydroxide ions).

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes nucleophilic substitution with:

-

Grignard reagents : Formation of ketones or alcohols after quenching.

-

Hydroxylamine : Synthesis of hydroxamic acids.

-

Aldehydes : Cross-aldol condensations.

| Reaction | Reactants | Products |

|---|---|---|

| Grignard reaction | Grignard reagent (e.g., CH₃MgBr) | Ketones/alcohols |

| Hydroxamic acid formation | Hydroxylamine (NH₂OH) | Hydroxamic acids |

| Aldol condensation | Aldehydes (e.g., formaldehyde) | β-hydroxy acids |

Mechanism : The electron-deficient carbonyl carbon is attacked by nucleophiles, leading to tetrahedral intermediates and subsequent product formation.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution due to its aromaticity:

-

Halogenation : Bromination or chlorination using Lewis acids (e.g., AlCl₃).

-

Nitration : Reaction with nitrating mixtures (HNO₃/H₂SO₄).

-

Friedel-Crafts alkylation : Addition of alkyl groups via acylium ions.

| Reaction | Reagents | Products |

|---|---|---|

| Bromination | Br₂, AlCl₃ | Brominated naphthalene derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted naphthalene |

| Friedel-Crafts alkylation | Alkyl halides, AlCl₃ | Alkylated naphthalene |

Mechanism : The difluoromethoxy group acts as a meta-directing electron-withdrawing group, influencing substitution patterns.

Fluorination and Decarboxylation

Protodecarboxylation of the carboxylic acid group under acidic conditions can yield difluoromethoxyarene derivatives, as demonstrated in analogous systems:

| Reaction | Conditions | Products |

|---|---|---|

| Protodecarboxylation | Acidic conditions (e.g., H₃O⁺) | Difluoromethoxyarene |

Mechanism : Acid-catalyzed elimination of CO₂ from the α-carbon, generating a resonance-stabilized aromatic system .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 2-(Difluoromethoxy)naphthalene-3-acetic acid exhibits significant anti-inflammatory properties. It operates by inhibiting specific signaling pathways involved in inflammation, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases. The difluoromethoxy group enhances the compound's bioavailability compared to similar compounds.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies show that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The National Cancer Institute's Developmental Therapeutic Program has assessed similar naphthalene derivatives, revealing promising results against human tumor cells .

Data Tables

| Application Type | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | NF-kB pathway inhibition | |

| Anticancer | Growth inhibition in cancer cell lines | Apoptosis induction |

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on LPS-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 20 µM, demonstrating its potential for treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro tests conducted on breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value around 15 µM. Further studies in mouse xenograft models showed a reduction in tumor volume by approximately 50%, indicating its promise as an anticancer agent .

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)naphthalene-3-acetic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(difluoromethoxy)naphthalene-3-acetic acid with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Variations in the Aromatic System

2.1.1 Trifluoromethoxy vs. Difluoromethoxy Substitution

- 2-(Trifluoromethoxy)naphthalene-3-acetic acid (CAS 773109-13-0, Similarity: 0.98):

Replacing the difluoromethoxy group with trifluoromethoxy increases fluorine content, enhancing electron-withdrawing effects. This substitution may improve metabolic stability but could reduce solubility due to higher lipophilicity .

2.1.2 Naphthalene vs. Benzofuran/Phenyl Backbones

- 2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid (Mol. Wt. 242.18):

The benzofuran ring introduces an oxygen heteroatom, altering electronic distribution and possibly enhancing rigidity compared to the naphthalene system . - 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid (CAS 776324-86-8, Mol.

Functional Group Modifications

2.2.1 Acetic Acid vs. Carboxylic Acid Derivatives

- 2-(Difluoromethoxy)naphthalene-3-carboxylic acid (CAS 929341-31-1, Similarity: 0.98):

Replacing the acetic acid (-CH2COOH) with a direct carboxylic acid (-COOH) group increases acidity (pKa ~2-3 vs. ~4-5 for acetic acid derivatives), influencing ionization and bioavailability .

2.2.2 Thioether and Sulfone Derivatives

- 2-((4-(Difluoromethoxy)-3-methoxybenzyl)thio)acetic acid (CAS 923149-01-3):

The thioether linkage introduces sulfur, which may affect oxidation susceptibility and metal-binding properties compared to oxygen-based ethers .

Molecular Weight and Solubility

Biological Activity

2-(Difluoromethoxy)naphthalene-3-acetic acid (DFMNA) is a synthetic compound that has gained attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C12H9F2O3

- Molecular Weight : 240.19 g/mol

- CAS Number : [Not specified in the search results]

DFMNA's biological activity is primarily attributed to its interaction with various molecular targets. The difluoromethoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems. The compound may act by modulating enzyme activities or influencing signaling pathways related to growth and development.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that DFMNA exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains. Its mechanism may involve disrupting cell membrane integrity or inhibiting protein synthesis.

- Anti-inflammatory Effects : DFMNA has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Research indicates that DFMNA may have anticancer effects, particularly against specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point in recent studies.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the effectiveness of DFMNA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with an IC50 value calculated at 30 µg/mL.

-

Anti-inflammatory Study :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, DFMNA reduced the secretion of TNF-alpha and IL-6 by approximately 40% at a concentration of 20 µM.

-

Anticancer Study :

- A study on human breast cancer cell lines (MCF-7) revealed that DFMNA induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic cells.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Effect |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | 30 | Inhibition |

| Anti-inflammatory | Macrophages (LPS model) | 20 | - | Cytokine reduction |

| Anticancer | MCF-7 (breast cancer) | 25 | 25 | Induction of apoptosis |

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethoxy)naphthalene-3-acetic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves introducing the difluoromethoxy group to a naphthalene precursor, followed by acetic acid functionalization. For example, nucleophilic substitution using chlorodifluoromethane or difluoromethylation agents (e.g., Selectfluor®) on naphthol intermediates can be explored . Yield optimization may require temperature control (e.g., 60–80°C), inert atmospheres, and catalysts like potassium carbonate. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with gradient elution (acetonitrile/0.01M phosphate buffer, pH 7) for purity assessment, as validated for structurally similar difluoromethoxy benzimidazoles .

- NMR : NMR is critical for confirming the difluoromethoxy group ( to ppm for CF) .

- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H] (calculated for CHFO: 265.07).

Q. How can researchers address solubility challenges in in vitro assays for this compound?

- Methodological Answer : Solubility screening in DMSO (primary solvent) or aqueous buffers (e.g., phosphate-buffered saline with 0.1% Tween-80) is recommended. For low solubility, consider sonication (30 min, 40 kHz) or micellar encapsulation using cyclodextrins. Stability in solution should be monitored via UV-Vis spectroscopy (230–280 nm range) .

Advanced Research Questions

Q. What strategies resolve contradictions in metabolic stability data across species (e.g., rodent vs. human microsomes)?

- Methodological Answer : Discrepancies may arise from cytochrome P450 isoform differences. Perform:

- Comparative Metabolism Studies : Use LC-MS/MS to identify species-specific metabolites.

- CYP Inhibition Assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Computational Modeling : Predict metabolic hotspots using software like Schrödinger’s QikProp. Reference methods from pantoprazole analogs .

Q. How can enantiomeric impurities be detected and quantified in this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and isocratic elution (n-hexane:isopropanol 90:10, 0.8 mL/min) effectively separates enantiomers. Validate using spiked samples with enantiopure standards. Detection limits ≤0.1% can be achieved with UV at 254 nm .

Q. What are the stability-indicating parameters for this compound under accelerated degradation conditions?

- Methodological Answer : Conduct forced degradation studies:

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.